5-Chloro-2-(phenylethynyl)benzaldehyde

Übersicht

Beschreibung

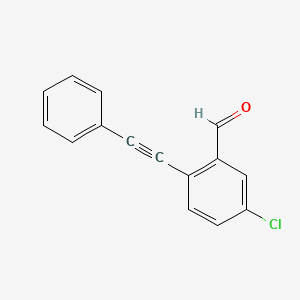

5-Chloro-2-(phenylethynyl)benzaldehyde: is an organic compound with the molecular formula C15H9ClO. It is characterized by the presence of a chloro group at the 5-position and a phenylethynyl group at the 2-position of a benzaldehyde core. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

Catalyst: Palladium(II) acetate

Co-catalyst: Copper(I) iodide

Base: Triethylamine

Solvent: Tetrahydrofuran

Temperature: Room temperature to 60°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound is synthesized via palladium-catalyzed Sonogashira coupling between 2-bromobenzaldehyde and phenylacetylene in the presence of triethylamine, yielding 5-chloro-2-(phenylethynyl)benzaldehyde with high regioselectivity. Key reaction conditions include:

| Catalyst | Base | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 60°C | 77–89% |

This method is scalable and efficient for preparing gram-scale quantities.

Cascade Cyclization with Amino Acid Derivatives

This compound undergoes divergent cascade cyclizations with amino acids under Erlenmeyer–Plöchl azlactone (EPA) reaction conditions :

Reaction with N-Acylglycines

-

Products : Indeno[2,1-c]pyran-3-ones

-

Mechanism : Sequential C–C/C–O bond formation via oxazolone intermediates.

-

Conditions : NaOAc, acetic anhydride, 100°C, 1 h.

Reaction with Free Amino Acids

-

Products : 1-Oxazolonylisobenzofurans

-

Mechanism : 5-exo-dig cyclization of oxazolone-aldehyde adducts.

-

Conditions : NaOAc, acetic anhydride, 80°C, 4 h.

Substrate Scope Table

| Substrate (R₁) | Amino Acid | Product | Yield |

|---|---|---|---|

| Cl | N-Acylglycine | Indeno[2,1-c]pyran-3-one | 56% |

| Cl | dl-Phenylalanine | 1-Oxazolonylisobenzofuran | 53% |

| F | N-Acetyl-dl-Ala | Isobenzofuran derivative | 51% |

Palladium-Catalyzed Coupling Reactions

The alkyne moiety participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives using aryl boronic acids.

-

Heck Reaction : Generates styrene analogs with olefins.

Indeno[2,1-c]pyran-3-one Formation

-

Oxazolone Intermediate : Generated via Dakin–West-like reaction between aldehyde and N-acylglycine.

-

1,4-Addition : Acetate anion attacks the ene-yne system, forming an allene-enolate intermediate.

-

Cyclization : Intramolecular lactonization and aromatization yield the tricyclic core .

Isobenzofuran Formation

-

Oxazolone-Aldehyde Adduct : Forms via 1,2-addition of deprotonated oxazolone to the aldehyde.

-

5-exo-dig Cyclization : Oxa-Michael addition followed by protonation closes the furan ring .

Comparative Reactivity

The chlorine substituent enhances electrophilicity at the aldehyde group, while the phenylethynyl moiety enables π-π interactions in transition states. Substituent effects:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

5-Chloro-2-(phenylethynyl)benzaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its applications include:

- Pharmaceutical Development: The compound is utilized in the synthesis of pharmaceutical agents, where its unique functional groups can be modified to enhance biological activity or selectivity.

- Agrochemical Production: It is also employed in creating agrochemicals, where modifications can lead to effective pesticides or herbicides.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in synthetic chemistry:

- Dihydrobenzo[4,5][1,3]oxazino[2,3-a]quinolines: A study demonstrated that this compound could be used effectively in one-pot syntheses yielding high product yields when reacted with substituted 2-aminoarylmethanols .

- Isoquinolone Synthesis: Research indicated that this compound reacts with anilines under aerobic conditions to produce isoquinolin-1(2H)-ones with yields ranging from 76% to 85%, showcasing its versatility in creating nitrogen-containing heterocycles .

- Cyclization Reactions: The compound has been involved in cyclization reactions that yield various derivatives with potential pharmacological activities .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(phenylethynyl)benzaldehyde involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Phenylethynyl)benzaldehyde: Lacks the chloro substituent, resulting in different reactivity and biological activity.

5-Bromo-2-(phenylethynyl)benzaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its chemical properties and reactivity.

Uniqueness: 5-Chloro-2-(phenylethynyl)benzaldehyde is unique due to the presence of both the chloro and phenylethynyl groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the phenylethynyl group provides a rigid, conjugated system that can participate in various non-covalent interactions .

Biologische Aktivität

5-Chloro-2-(phenylethynyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H11Cl

- Molecular Weight : 244.71 g/mol

- CAS Number : 1186603-47-3

This compound features a chloro substituent on a benzaldehyde backbone with a phenylethynyl group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications. Below are key findings from the literature:

Anticancer Activity

- Mechanism of Action : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This compound has shown effectiveness against certain cancer cell lines, including breast and prostate cancer cells.

- In Vitro Studies : In vitro assays demonstrated that this compound inhibits cell proliferation and induces cell cycle arrest at the G1 phase in various cancer cell lines. The IC50 values reported range from 10 to 30 µM, indicating a moderate potency against these cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibits inhibitory effects against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 50 to 100 µg/mL, suggesting potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various phenylethynyl derivatives, including this compound. The results showed significant induction of apoptosis in MCF-7 breast cancer cells, with a notable increase in caspase-3 activity after treatment with the compound for 24 hours .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 20 | Caspase activation |

| Control (Doxorubicin) | MCF-7 | 0.5 | DNA intercalation |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against pathogenic bacteria using disk diffusion methods. The compound displayed effective inhibition zones against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 75 | 15 |

| Escherichia coli | 100 | 12 |

Research Findings Summary

The biological activity of this compound is characterized by its anticancer and antimicrobial properties. Key findings include:

- Anticancer Effects : Induces apoptosis through caspase activation; effective against breast and prostate cancer cell lines.

- Antimicrobial Effects : Exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli with moderate MIC values.

Eigenschaften

IUPAC Name |

5-chloro-2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSGNDDPFCKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.